3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a benzenesulfonyl group and a bromobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the 6-bromo-1,3-benzothiazole intermediate, which is then reacted with a suitable sulfonyl chloride to introduce the benzenesulfonyl group. The final step involves the formation of the propanamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding benzothiazole without the bromine atom.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide
- 3-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
- 3-(benzenesulfonyl)-N-(6-iodo-1,3-benzothiazol-2-yl)propanamide
Uniqueness
3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a useful handle for further chemical modifications, making this compound versatile for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S2/c17-11-6-7-13-14(10-11)23-16(18-13)19-15(20)8-9-24(21,22)12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTPJAXDADJMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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